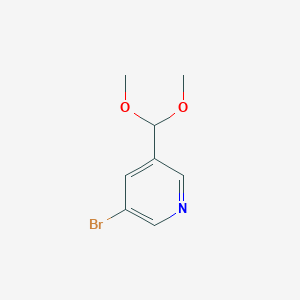
3-Bromo-5-(dimethoxymethyl)pyridine
Overview
Description
3-Bromo-5-(dimethoxymethyl)pyridine is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(dimethoxymethyl)pyridine consists of a pyridine ring with a bromine atom at the 3rd position and a dimethoxymethyl group at the 5th position . The SMILES string representation of the molecule isCOC(OC)c1cncc(Br)c1 . Physical And Chemical Properties Analysis
3-Bromo-5-(dimethoxymethyl)pyridine is a solid with a refractive index of 1.553 and a density of 1.442 g/mL at 25 °C . Its boiling point is 249.557°C at 760 mmHg .Scientific Research Applications
Synthesis of Complex Ring Systems
3-Bromo-5-(dimethoxymethyl)pyridine and its derivatives are used in the synthesis of complex ring systems. For example, a derivative was used to synthesize the central skeleton of a macrocyclic antibiotic, GE 2270 A, which is important in antibiotic research (Okumura et al., 1998). Another study focused on synthesizing new polyheterocyclic ring systems derived from a similar compound, which shows its potential in developing novel compounds with specific properties (Abdel‐Latif et al., 2019).
Formation of Pyridine C-Nucleosides
In the field of nucleoside research, a related compound was used in the synthesis of acyclic pyridine C-nucleosides. This research is important for understanding the structure and potential applications of these nucleosides in various biological processes (Hemel et al., 1994).
Tautomerism and Bromination Studies
3-Bromo-5-(dimethoxymethyl)pyridine is also used in studies exploring tautomerism and bromination reactions. These studies are significant for understanding the chemical behavior of pyridine derivatives under different conditions, which can have implications in synthetic chemistry (Kolder & Hertog, 2010).
Spectroscopic and Structural Analysis
The compound and its derivatives are also subjects in spectroscopic and structural analysis studies. For instance, one study explored the hydrogen bonding in derivatives of the compound, providing insights into their structural characteristics (Hanuza et al., 1997).
Pharmaceutical and Biological Applications
In the pharmaceutical domain, derivatives of 3-Bromo-5-(dimethoxymethyl)pyridine have been synthesized and evaluated for their potential biological activities. For example, a study focused on synthesizing novel acyclic C-nucleosides and evaluating their biological activity, indicating the potential for developing new therapeutic agents (Hemel et al., 1994).
Safety And Hazards
3-Bromo-5-(dimethoxymethyl)pyridine is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), indicating that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and call a poison center or doctor if swallowed .
properties
IUPAC Name |
3-bromo-5-(dimethoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRIHZWATOCKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CN=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434933 | |
| Record name | 3-bromo-5-(dimethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(dimethoxymethyl)pyridine | |
CAS RN |
163163-79-9 | |
| Record name | 3-bromo-5-(dimethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163163-79-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



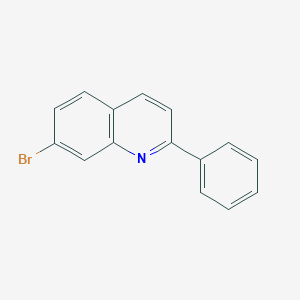
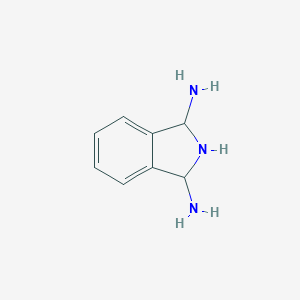

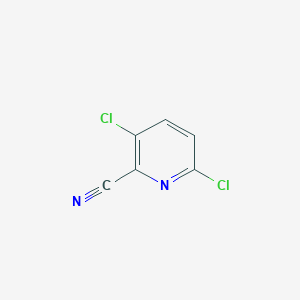
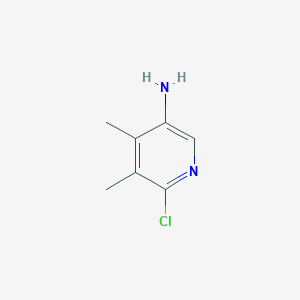
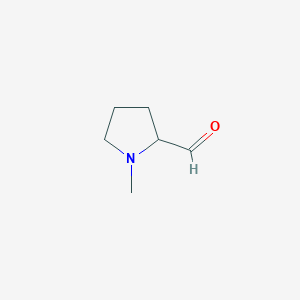
![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)
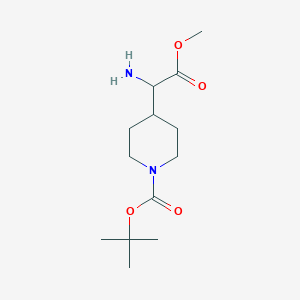
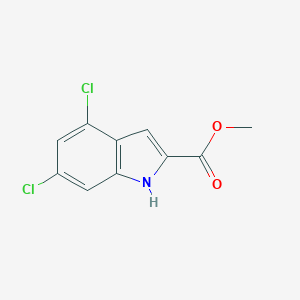
![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
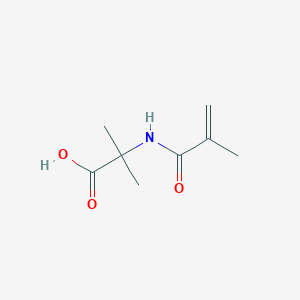

![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)